molecular formula C25H31NO6 B12322525 N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide

N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide

Cat. No.: B12322525
M. Wt: 441.5 g/mol
InChI Key: CCGROPIGBZKSGI-UHFFFAOYSA-N
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Description

2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside is a complex carbohydrate derivative This compound is notable for its unique structure, which includes both acetylamino and phenylmethyl groups attached to a glucopyranoside backbone

Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide

InChI

InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)

InChI Key

CCGROPIGBZKSGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside typically involves multiple steps. One common method starts with the protection of the hydroxyl groups on the glucopyranoside ring, followed by the introduction of the acetylamino group. The phenylmethyl groups are then added through benzylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be employed to remove specific functional groups or reduce the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Various halides and nucleophiles can be used under different conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The phenylmethyl groups may enhance the compound’s hydrophobic interactions, facilitating its incorporation into lipid membranes or other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

    Phenyl-β-D-glucopyranoside: Similar in structure but lacks the acetylamino and propenyl groups.

    Phenyl-β-D-galactopyranoside: Similar to phenyl-β-D-glucopyranoside but with a different sugar unit.

Uniqueness

2-Propenyl 2-(Acetylamino)-2-deoxy-3,6-bis-O-(phenylmethyl)–D-glucopyranoside is unique due to the presence of both acetylamino and phenylmethyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its stability, solubility, and interactions with biological molecules .

Biological Activity

N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide is a complex organic compound with significant potential in biological applications. Its molecular formula is C29H33NO6C_{29}H_{33}NO_6, and it features multiple functional groups that contribute to its biological activity.

Chemical Structure and Properties

PropertyDetails
Molecular Formula C29H33NO6C_{29}H_{33}NO_6
Molecular Weight 441.5 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)OCC=C

Synthesis

The synthesis of this compound generally involves several steps, including the protection and deprotection of hydroxyl groups, cyclization to form the oxane ring, and the introduction of the prop-2-enoxy group. This multi-step process is crucial for obtaining the desired purity and yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may bind to various enzymes or receptors, altering their activity and leading to diverse biological effects.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial properties , making it a candidate for further development in treating infections caused by bacteria and fungi. The specific mechanisms may involve disrupting microbial cell membranes or inhibiting key metabolic pathways.

Anticancer Activity

This compound has also shown potential as an anticancer agent . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Antimicrobial Efficacy : In vitro studies evaluated the compound's effectiveness against strains of Staphylococcus aureus and Candida albicans, showing a significant reduction in microbial viability compared to controls.
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines indicated that treatment with this compound led to a dose-dependent decrease in cell proliferation, alongside increased markers of apoptosis.

Research Findings

Recent findings have highlighted the following aspects of this compound:

  • Selectivity : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Synergistic Effects : Combining this compound with existing chemotherapeutics showed enhanced efficacy, indicating potential for combination therapies in oncology.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. This includes:

  • Detailed mechanistic studies to elucidate its pathways of action.
  • In vivo studies to assess pharmacokinetics and therapeutic efficacy.

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